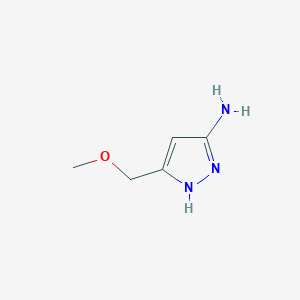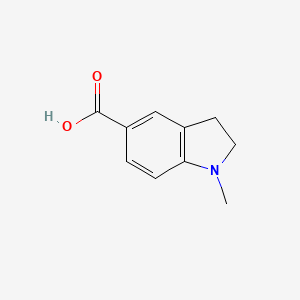
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the pyrimidine ring, along with the imidazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-nitropyrimidine and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the imidazole ring.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated purification systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, and various nucleophiles.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: m-Chloroperbenzoic acid, acetic acid.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with different functional groups.
Reduction: 4-Chloro-6-(1H-imidazol-1-yl)-5-aminopyrimidine.
Oxidation: Imidazole N-oxides.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biological Studies: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloro and nitro substituents, along with the imidazole ring, contribute to its binding affinity and specificity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Nitro-2-(1H-imidazol-1-yl)pyrimidine: Similar structure but with different substitution pattern, affecting its chemical properties and applications.
Uniqueness: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is unique due to the presence of both chloro and nitro groups on the pyrimidine ring, which provides a distinct reactivity profile and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
4-chloro-6-imidazol-1-yl-5-nitropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-5(13(14)15)7(11-3-10-6)12-2-1-9-4-12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIPPFWVGQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)


![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)




